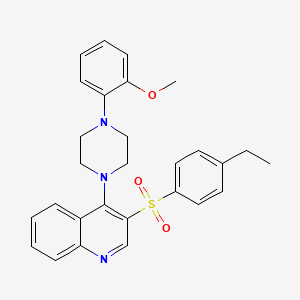
3-((4-Ethylphenyl)sulfonyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-Ethylphenyl)sulfonyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinoline, commonly known as ESIQ, is a chemical compound that belongs to the class of quinoline-based sulfonamides. ESIQ has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
Mechanism of Action
The exact mechanism of action of ESIQ is not yet fully understood. However, it has been proposed that ESIQ exerts its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. ESIQ has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The antimicrobial activity of ESIQ is thought to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
ESIQ has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent. In addition, ESIQ has been shown to exhibit anti-inflammatory activity in animal models of inflammation. However, the physiological effects of ESIQ on humans are not yet known.
Advantages and Limitations for Lab Experiments
One advantage of using ESIQ in lab experiments is its high potency and selectivity against cancer cells and bacteria. It is also relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one limitation of using ESIQ is its poor solubility in water, which can make it difficult to use in certain assays. In addition, the exact mechanism of action of ESIQ is not yet fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several potential future directions for research on ESIQ. One area of interest is the development of ESIQ analogs with improved solubility and bioavailability. Another area of research is the investigation of ESIQ's potential as a fluorescent probe for detecting metal ions in biological systems. In addition, further studies are needed to fully understand the mechanism of action of ESIQ and its potential applications in cancer treatment and antimicrobial therapy.
Synthesis Methods
The synthesis of ESIQ involves the reaction of 4-(4-(2-methoxyphenyl)piperazin-1-yl)quinoline with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is purified using column chromatography to obtain pure ESIQ.
Scientific Research Applications
ESIQ has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, prostate cancer, and colon cancer. ESIQ has also been found to possess antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, ESIQ has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
properties
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S/c1-3-21-12-14-22(15-13-21)35(32,33)27-20-29-24-9-5-4-8-23(24)28(27)31-18-16-30(17-19-31)25-10-6-7-11-26(25)34-2/h4-15,20H,3,16-19H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDROSDQKAZGKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC=CC=C5OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



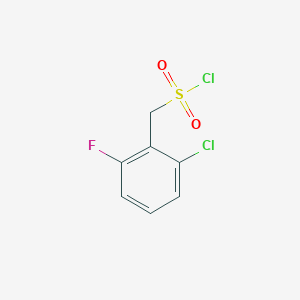

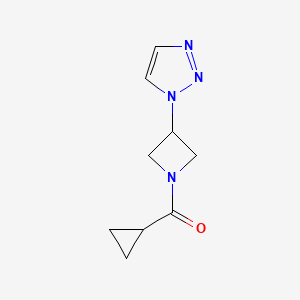
![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2371685.png)
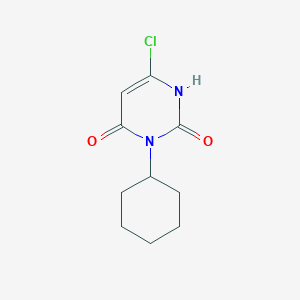
![4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one](/img/structure/B2371687.png)
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopropylmethanone](/img/structure/B2371688.png)
![benzo[d]thiazol-2-yl(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone](/img/structure/B2371689.png)
![2-(3-hydroxy-4-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2371691.png)
![4-benzyl-2-(2-fluorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2371693.png)
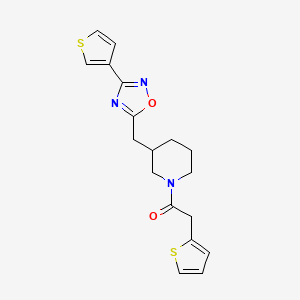
![3,4-diethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2371697.png)